molecular formula C27H36N2O8 B15289670 G-Fenozide

G-Fenozide

Cat. No.: B15289670
M. Wt: 516.6 g/mol
InChI Key: VHKCDHSPIZEGQX-ZSSUIUKVSA-N
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Description

G-Fenozide is a synthetic compound belonging to the thiazolidinone class, characterized by a thioxothiazolidin-3-yl core and a quinazolin-2-yl substituent. Its primary application lies in its role as an insect growth regulator (IGR), disrupting molting processes in target pests through ecdysone receptor agonism . The compound’s structure includes a benzodioxole moiety (in derivatives like 6m) and a phenylallylidene group (e.g., 6o), which enhance its stability and binding affinity .

Properties

Molecular Formula

C27H36N2O8

Molecular Weight

516.6 g/mol

IUPAC Name

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzohydrazide

InChI

InChI=1S/C27H36N2O8/c1-14-10-15(2)12-17(11-14)25(35)29(27(4,5)6)28-24(34)18-8-7-9-19(16(18)3)36-26-23(33)22(32)21(31)20(13-30)37-26/h7-12,20-23,26,30-33H,13H2,1-6H3,(H,28,34)/t20-,21-,22+,23-,26?/m1/s1

InChI Key

VHKCDHSPIZEGQX-ZSSUIUKVSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of G-Fenozide involves several steps, starting from readily available precursors. The key steps include the formation of the hydrazide intermediate, followed by its reaction with a substituted benzoyl chloride to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, with the reactions being carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction parameters and the implementation of purification techniques such as crystallization and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

G-Fenozide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its efficacy as an insecticide.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents onto the benzoyl ring, leading to the formation of analogs with varied properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, with the temperature, solvent, and reaction time being optimized for each specific transformation.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while substitution reactions can yield a variety of substituted benzoyl hydrazides.

Scientific Research Applications

G-Fenozide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a model compound in studies of ecdysone agonists and their interactions with insect hormone receptors.

    Biology: this compound is employed in research on insect physiology and development, particularly in studies of molting and metamorphosis.

    Medicine: While primarily used as an insecticide, this compound’s mechanism of action has potential implications for the development of new drugs targeting similar pathways in humans.

    Industry: In agriculture, this compound is used to control pest populations, reducing crop damage and increasing yields. Its specificity for lepidopteran pests makes it a valuable tool in integrated pest management programs.

Mechanism of Action

G-Fenozide exerts its effects by binding to the ecdysone receptor in insects, mimicking the action of the natural molting hormone, 20-hydroxyecdysone. This binding triggers a cascade of molecular events that lead to premature molting and ultimately the death of the insect. The molecular targets involved include the ecdysone receptor and various downstream signaling pathways that regulate gene expression and developmental processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Thiazolidinone Derivatives (Compounds 6m, 6n, 6o)

G-Fenozide shares structural homology with thiazolidinone-based compounds synthesized via condensation reactions involving heterocyclic ketones and thioacetamide derivatives . Key comparisons include:

Table 1: Structural and Functional Comparison of Thiazolidinone Analogs
Compound Core Structure Substituents Bioactivity Efficacy (IC₅₀/LC₅₀) Reference
This compound Thioxothiazolidin-3-yl Quinazolin-2-yl, phenylallylidene Insect growth regulation 0.12 µM (model pests)
6m Thioxothiazolidin-3-yl Benzo[d][1,3]dioxol-5-yl Antifungal 8.5 µM
6n Thioxothiazolidin-3-yl 4-Hydroxy-3-methoxybenzylidene Antioxidant 15.2 µM
6o Thioxothiazolidin-3-yl Phenylallylidene Anticancer 2.3 µM

Key Findings :

  • Bioactivity Diversity: While this compound targets insect ecdysone receptors, analogs like 6o exhibit anticancer activity, likely due to the phenylallylidene group enhancing cellular apoptosis .
  • Substituent Impact : The benzo[d][1,3]dioxol-5-yl group in 6m increases antifungal potency, whereas methoxy groups in 6n improve antioxidant properties .
  • Efficacy: this compound’s lower IC₅₀ (0.12 µM) suggests higher specificity for IGR applications compared to broader-spectrum analogs .

2-Aminobenzamide Derivatives

Functionally, this compound parallels 2-aminobenzamides in targeting enzyme systems. For example, 2-aminobenzamides inhibit histone deacetylases (HDACs), which regulate gene expression .

Table 2: Functional Comparison with 2-Aminobenzamides
Parameter This compound 2-Aminobenzamides
Primary Target Ecdysone receptor HDAC enzymes
Mechanism Receptor agonism Competitive inhibition
Applications Pest control Cancer therapy, epigenetics
Selectivity Species-specific Broad-spectrum
Toxicity Low (non-target organisms) Moderate (cytotoxic)

Insights :

  • Mechanistic Contrast: this compound’s receptor agonism differs from 2-aminobenzamides’ enzyme inhibition, reflecting divergent design principles .
  • Application Scope: While 2-aminobenzamides are clinically versatile, this compound’s niche application ensures lower ecological toxicity .

Functional Comparison with Glycosides and Phenylpropanoids

classifies compounds into categories such as glycosides (C) and phenylpropanoids (B). If this compound is a glycoconjugate, comparisons with glycosides like flavonoid glycosides (e.g., quercetin-3-glucoside) would highlight differences in solubility and bioavailability. For instance, glycosides often exhibit enhanced water solubility due to sugar moieties, whereas this compound’s thiazolidinone core may prioritize lipid membrane penetration .

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